molecular formula C23H34O5 B1682564 Tussilagone CAS No. 104012-37-5

Tussilagone

Cat. No. B1682564
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-ACCKDKKQSA-N
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Description

Tussilagone is a major active component in Tussilago farfara, known for its anti-inflammatory effect . It has been used in traditional medicine for the treatment of asthma and bronchitis . It also has anti-cancer and anti-oxidant activities .


Synthesis Analysis

Tussilagone is extracted from Tussilago farfara . A new oplopane-type sesquiterpenoid tussilagofarin and a new chromone tussilagofarol, along with 18 known compounds, were isolated from the flower buds of Tussilago farfara .


Molecular Structure Analysis

Tussilagone has a molecular formula of C23H34O5 and a molecular weight of 390.51 . The structure of Tussilagone was elucidated on the basis of 1D and 2D NMR and HRESIMS data .


Chemical Reactions Analysis

Tussilagone has been found to suppress the expression of inflammatory mediators, nitric oxide and prostaglandin E2, and the inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and high-mobility group box 1 (HMGB1), in lipopolysaccharide-stimulated RAW 264.7 cells and peritoneal macrophages .


Physical And Chemical Properties Analysis

Tussilagone has a molecular formula of C23H34O5 and a molecular weight of 390.51 . It appears as a solid and its color ranges from white to off-white .

Scientific Research Applications

Anti-Inflammatory and Sepsis Treatment

Tussilagone, extracted from Tussilago farfara, is traditionally used for asthma and bronchitis. It has shown potential in treating inflammation and sepsis. Kim et al. (2017) found that tussilagone suppressed inflammatory mediators in macrophages and improved survival in sepsis-induced mice by inhibiting NF-κB activation and the MAP kinase pathway (Kim et al., 2017).

Antiplatelet Activity

Zhou et al. (2020) demonstrated that tussilagone inhibited platelet aggregation, a crucial factor in thrombosis, by affecting the GPVI downstream signaling pathway in platelets. This suggests its potential as an antiplatelet drug for thrombosis prevention (Zhou et al., 2020).

Metabolic Study in Liver Microsomes

Zhang et al. (2015) conducted a comparative analysis of tussilagone's metabolism in rat and human liver microsomes. This study provides essential insights into its biotransformation and the cytochrome P450 isoforms involved, contributing to a better understanding of its pharmacological activities (Zhang et al., 2015).

Anti-Angiogenesis in Cancer Treatment

Li et al. (2019) discovered that tussilagone significantly inhibits angiogenesis, a critical feature of cancer progression, by affecting the VEGFR2 signaling pathway. This finding suggests its potential role in cancer treatment (Li et al., 2019).

Cardiovascular-Respiratory Stimulant

An early study by Li and Wang (1988) found that tussilagone acts as a cardiovascular-respiratory stimulant, indicating its potential application in treating related conditions (Li & Wang, 1988).

Reducing Tumorigenesis in Colitis-Associated Colon Cancer

Nam and Kim (2020) showed that tussilagone reduced tumorigenesis in colitis-associated colon cancer by decreasing inflammation and proliferation. This suggests its therapeutic potential in cancer prevention (Nam & Kim, 2020).

Interaction with Human Serum Albumin

Xu et al. (2017) studied tussilagone's interaction with human serum albumin (HSA) using various spectroscopic techniques, providing insights into its pharmacokinetics and potential therapeutic applications (Xu et al., 2017).

Nitric Oxide Production Inhibition

Qin et al. (2014) isolated sesquiterpenoids from Tussilago farfara, including tussilagone, and found that they inhibited nitric oxide production, indicating potential anti-inflammatory applications (Qin et al., 2014).

Neuroprotection and Anti-inflammatory Effects

Lim et al. (2008) discovered that tussilagone reduced neurotoxic factors like nitric oxide in activated microglia, suggesting its potential in treating neurodegenerative diseases (Lim et al., 2008).

Dendritic Cell Function Inhibition

Park et al. (2014) found that tussilagone inhibits dendritic cell functions, which can be beneficial in regulating immune responses (Park et al., 2014).

Mucin Production Regulation in Airway Cells

Choi et al. (2018) revealed that tussilagone affects MUC5AC mucin production in airway cells, suggesting its potential use in respiratory disorders (Choi et al., 2018).

Hemodynamics Improvement

A study by Li Yp and Wang Ym (1987) showed that tussilagone improved hemodynamics in dogs, indicating its potential in cardiovascular therapy (Li Yp & Wang Ym, 1987).

Osteoporosis Prevention

Ryoo et al. (2020) found that tussilagone prevents osteoporotic bone loss by affecting osteoclast differentiation and apoptosis, suggesting its application in bone diseases (Ryoo et al., 2020).

Pharmacokinetics in Rat Plasma

Liu et al. (2008) provided insights into the pharmacokinetics of tussilagone in rat plasma, essential for its therapeutic use (Liu et al., 2008).

Intestinal Inflammation Treatment

Cheon et al. (2018) showed that tussilagone has a therapeutic effect on intestinal inflammation, highlighting its potential in treating inflammatory bowel disease (Cheon et al., 2018).

Anti-inflammatory via Heme Oxygenase-1 Induction

Hwangbo et al. (2009) found that tussilagone induces heme oxygenase-1 in murine macrophages, suggesting its use in modulating inflammatory conditions (Hwangbo et al., 2009).

Metabolism and Pharmacokinetics

Cheng et al. (2018) provided valuable data on the metabolism and pharmacokinetics of tussilagone and related compounds, essential for understanding its therapeutic efficacy (Cheng et al., 2018).

Sesquiterpenoid Isolation and Pharmacology

Cao et al. (2016) explored the isolation of sesquiterpenoids, including tussilagone, from T. farfara L., providing a basis for further chemical and pharmacological research (Cao et al., 2016).

Pressor Mechanism Study

Li and Wang (1986) investigated the pressor mechanism of tussilagone, enhancing our understanding of its pharmacodynamics in cardiovascular conditions (Li & Wang, 1986).

Safety And Hazards

Tussilagone should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[(1S,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15-,17+,18+,20-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMDNSQIWBB-UUVDBSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]2[C@H](C1=C)CC(=O)[C@@H]2[C@@H](C)OC(=O)C)C(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318139
Record name Tussilagone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tussilagone

CAS RN

104012-37-5
Record name Tussilagone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104012-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tussilagone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104012375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tussilagone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUSSILAGONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95N0GBB2SX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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